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molecular formula C8H7ClN2O4 B2612191 Methyl 3-amino-5-chloro-2-nitrobenzoate CAS No. 874301-23-2

Methyl 3-amino-5-chloro-2-nitrobenzoate

Cat. No. B2612191
M. Wt: 230.6
InChI Key: VWAXPEIKSDVOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846947B2

Procedure details

Concentrated H2SO4 (1.5 ml) was added to a mixture of 3-amino-5-chloro-2-nitrobenzoic acid (70; 3.5 g, 16.2 mmol) in MeOH (120 ml). The resulting reaction mixture was stirred under reflux for 3 days. It was then neutralized with saturated aqueous Na2CO3 and extracted with EtOAc. The combined organic layers were dried (Na2SO4) and concentrated under reduced pressure. Purification by chromatography afforded methyl 3-amino-5-chloro-2-nitrobenzoate 71 (3.3 g, 88.5%) as a yellow solid.
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[NH2:6][C:7]1[C:8]([N+:17]([O-:19])=[O:18])=[C:9]([CH:13]=[C:14]([Cl:16])[CH:15]=1)[C:10]([OH:12])=[O:11].[C:20]([O-])([O-])=O.[Na+].[Na+]>CO>[NH2:6][C:7]1[C:8]([N+:17]([O-:19])=[O:18])=[C:9]([CH:13]=[C:14]([Cl:16])[CH:15]=1)[C:10]([O:12][CH3:20])=[O:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
3.5 g
Type
reactant
Smiles
NC=1C(=C(C(=O)O)C=C(C1)Cl)[N+](=O)[O-]
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 days
Duration
3 d
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by chromatography

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C(=O)OC)C=C(C1)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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